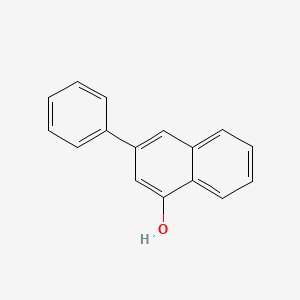
3-Phenylnaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylnaphthalen-1-ol is an organic compound with the molecular formula C₁₆H₁₂O. It is a derivative of naphthalene, where a phenyl group is attached to the third position and a hydroxyl group is attached to the first position of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenylnaphthalen-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromo-1-hydroxynaphthalene with phenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out in a mixture of toluene, 1,4-dioxane, and water, with potassium carbonate as a base .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and cost-effective methods. For example, the reaction of benzene with 4-bromo-1-naphthol in the presence of aluminum chloride under reflux conditions can yield this compound with high efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding hydrocarbon.
Substitution: The phenyl and hydroxyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-phenyl-1-naphthaldehyde or 3-phenyl-1-naphthone.
Reduction: Formation of 3-phenylnaphthalene.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Phenylnaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Phenylnaphthalen-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 3-Phenyl-2-naphthol
- 3-Phenyl-4-naphthol
- 3-Phenyl-1-naphthaldehyde
Comparison: 3-Phenylnaphthalen-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-phenylnaphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c17-16-11-14(12-6-2-1-3-7-12)10-13-8-4-5-9-15(13)16/h1-11,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPYOCUYNJWAJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile](/img/structure/B2419445.png)
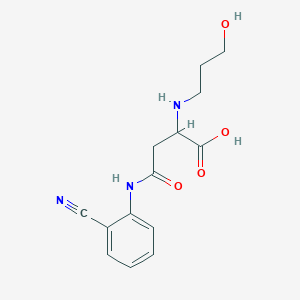
![5-chloro-1-[(3-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2419447.png)
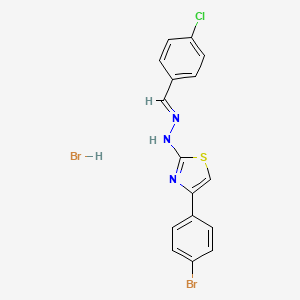
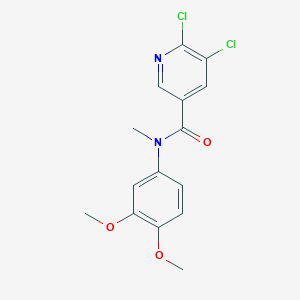
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2419451.png)
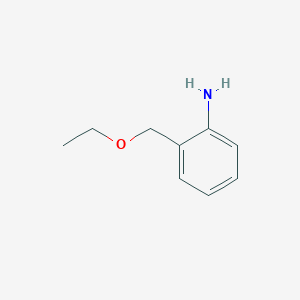
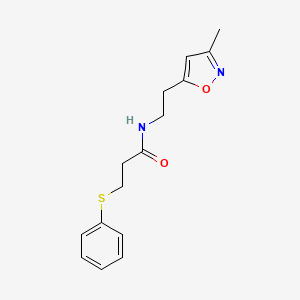
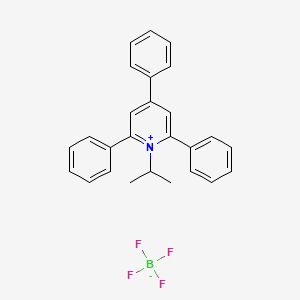
![N-(3-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2419455.png)

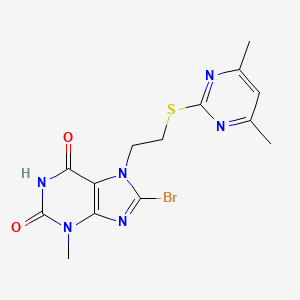
![2-Phenylcyclopenta[b]chromene-1-carbaldehyde](/img/structure/B2419462.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethoxypropyl)-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2419463.png)
